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Compound of Interest

Compound Name: 3-Nonanol

Cat. No.: B1585245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nonanol, a secondary fatty

alcohol. It covers its chemical and physical properties, detailed experimental protocols for its

synthesis and analysis, and its relevance in biological systems and potential applications in

research and development.

Core Properties of 3-Nonanol
3-Nonanol, also known as ethyl hexyl carbinol, is a secondary alcohol with the chemical

formula C₉H₂₀O.[1][2][3][4] It is a colorless liquid and is sparingly soluble in water.[4] Nonan-3-

ol is a secondary alcohol that is nonane substituted by a hydroxy group at position 3. It has

been identified as a rat metabolite.[3]

The following table summarizes the key quantitative data for 3-Nonanol, providing a reference

for experimental and computational applications.
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Property Value Source(s)

Identifiers

IUPAC Name nonan-3-ol [3]

CAS Number 624-51-1 [1][2][3][4]

Molecular Formula C₉H₂₀O [1][2][3][4]

Molecular Weight

Molar Mass 144.25 g/mol [3]

Monoisotopic Mass 144.151415257 Da [3]

Physical Properties

Appearance
Colorless to Almost Colorless

Clear Liquid
[4]

Boiling Point 192-195 °C at 760 mm Hg [3][5]

Density 0.82 g/cm³ at 20 °C [5]

Flash Point 96 °C (closed cup) [5]

Water Solubility 0.315 mg/mL at 25 °C [3]

Computed Properties

XLogP3-AA 3.3 [6]

Topological Polar Surface Area 20.2 Å² [3][4]

Rotatable Bond Count 6 [4]

Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-Nonanol are crucial for its

application in a laboratory setting.

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds

and synthesizing alcohols. The synthesis of 3-Nonanol can be achieved by reacting
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propylmagnesium bromide with hexanal.

Core Reaction:

Grignard Reagent Formation: 1-Bromopropane + Mg → Propylmagnesium Bromide

Nucleophilic Addition: Propylmagnesium Bromide + Hexanal → Magnesium alkoxide

intermediate

Workup: Magnesium alkoxide intermediate + H₃O⁺ → 3-Nonanol

Materials:

Magnesium turnings

1-Bromopropane

Hexanal

Anhydrous diethyl ether

Iodine (crystal)

Saturated aqueous ammonium chloride (NH₄Cl)

1 M Sulfuric Acid (H₂SO₄)

Saturated sodium bicarbonate (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Apparatus Setup: All glassware must be flame-dried or oven-dried and assembled under a

dry nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is

equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping

funnel.
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Grignard Reagent Preparation:

Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to

activate the magnesium surface.

Prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the

dropping funnel.

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is

initiated when the iodine color disappears and bubbling is observed. Gentle warming may

be required.

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent.

Reaction with Aldehyde:

Cool the flask containing the Grignard reagent in an ice bath.

Add a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether to the dropping

funnel.

Add the hexanal solution dropwise to the stirred Grignard reagent. A precipitate will form.

After addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.

Workup and Purification:

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of

saturated aqueous NH₄Cl solution.

Add 1 M H₂SO₄ to dissolve the magnesium salts.

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the

aqueous layer twice with diethyl ether.
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Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary

evaporator.

Purify the crude 3-Nonanol by fractional distillation.
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Bromide (Grignard Reagent)

1-Bromopropane
in Anhydrous Ether Alkoxide Intermediate

+

Hexanal
in Anhydrous Ether 3-Nonanol

(Crude)

+
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(e.g., aq. NH4Cl, H2SO4)

Purification
(Distillation) Pure 3-Nonanol

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 3-Nonanol.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile

compounds like 3-Nonanol.

Materials:

3-Nonanol sample

High-purity volatile solvent (e.g., hexane or dichloromethane)

GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5ms or equivalent)

Autosampler vials with septa
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Procedure:

Sample Preparation:

Accurately prepare a stock solution of 3-Nonanol in the chosen solvent.

Create a series of calibration standards by serial dilution of the stock solution.

For unknown samples, perform a liquid-liquid extraction if the matrix is complex, or a

simple dilution if it is a clean liquid.

Filter the final sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

Instrument Parameters (Example):

Injector: Splitless mode, 250 °C.

Carrier Gas: Helium at a constant flow of 1.3 mL/min.

Oven Program: Initial temperature of 60 °C for 2 min, ramp to 230 °C at 3 °C/min, then

hold for 5 min.

MS Transfer Line: 250 °C.

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

Mass Analyzer: Quadrupole, scanning from m/z 35 to 300.

Data Acquisition and Analysis:

Inject 1 µL of the prepared sample.

Acquire the total ion chromatogram (TIC) and mass spectra.

Identify the 3-Nonanol peak by comparing its retention time with a known standard and its

mass spectrum with a library (e.g., NIST). The mass spectrum is characterized by a

prominent base peak at m/z 59, resulting from alpha-cleavage adjacent to the hydroxyl

group.
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Quantify the amount of 3-Nonanol by creating a calibration curve from the peak areas of

the prepared standards.
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Caption: General experimental workflow for GC-MS analysis.

Biological Relevance and Applications
While 3-Nonanol is used in the fragrance and flavor industries, its structure as a chiral

secondary alcohol makes it and its derivatives relevant to biochemical research and drug

discovery.

The incorporation of hydroxyl groups is a common strategy in drug design to modulate

physicochemical properties. Secondary alcohols like 3-Nonanol present a structural motif that

can influence a molecule's solubility, lipophilicity, and metabolic stability.

Metabolic Stability: Unlike primary alcohols, secondary alcohols are less prone to rapid

oxidation to aldehydes and carboxylic acids. However, they can still be sites for

glucuronidation. The steric bulk around the hydroxyl group can influence the rate of

metabolic conjugation.

Chirality and SAR: 3-Nonanol is a chiral molecule, existing as (R)- and (S)-enantiomers.[7]

[8] In drug development, the stereochemistry of alcohol-containing molecules is critical, as

different enantiomers can exhibit vastly different pharmacological activities and toxicological

profiles. The synthesis of single enantiomers of chiral alcohols is a key focus in the

pharmaceutical industry.[9]

Scaffold for Synthesis: Chiral alcohols are valuable building blocks (chiral pool) for the

asymmetric synthesis of more complex drug candidates. They can be used to introduce

specific stereocenters, which is fundamental for achieving target specificity and reducing off-

target effects.

3-Nonanol is a fatty alcohol, a class of compounds frequently found in insect pheromones.

Type-I moth sex pheromones, which are typically C10-C18 alcohols, aldehydes, or acetates,

are derived from fatty acid metabolism. The general biosynthetic pathway provides a relevant

biological context for 3-Nonanol.

The pathway begins with de novo fatty acid synthesis from acetyl-CoA. A series of desaturases

and chain-shortening enzymes then create a specific fatty acyl precursor. This precursor is
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subsequently reduced by a fatty acyl reductase (FAR) to the corresponding primary alcohol.

This alcohol can be the final pheromone component or can be further modified by oxidation to

an aldehyde or esterification to an acetate.[10] While 3-Nonanol is a secondary alcohol, this

pathway illustrates the central role of fatty alcohol production in biological signaling.
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Caption: Generalized pathway for Type-I insect pheromone biosynthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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